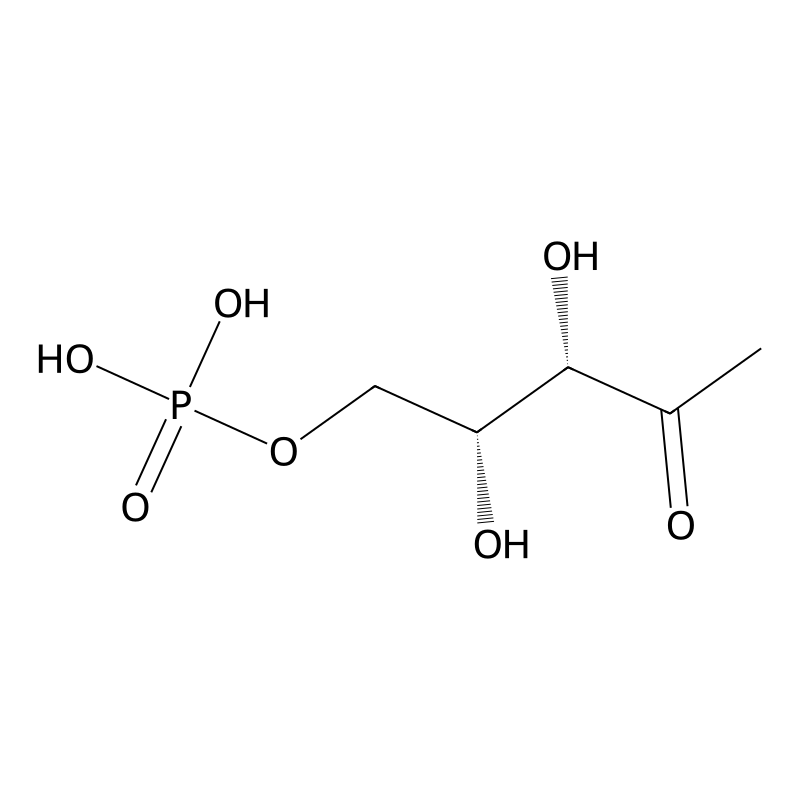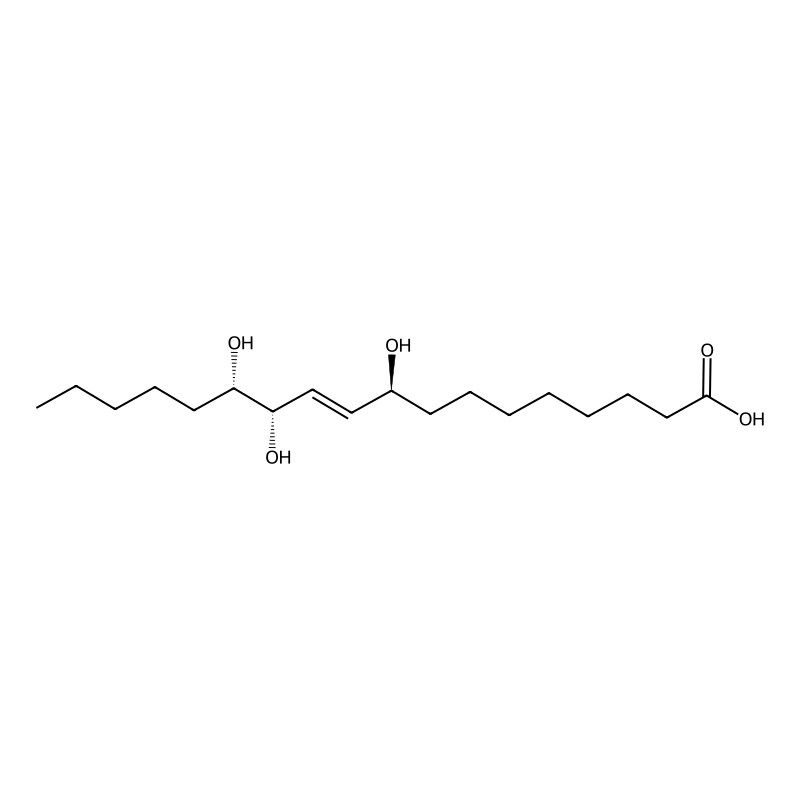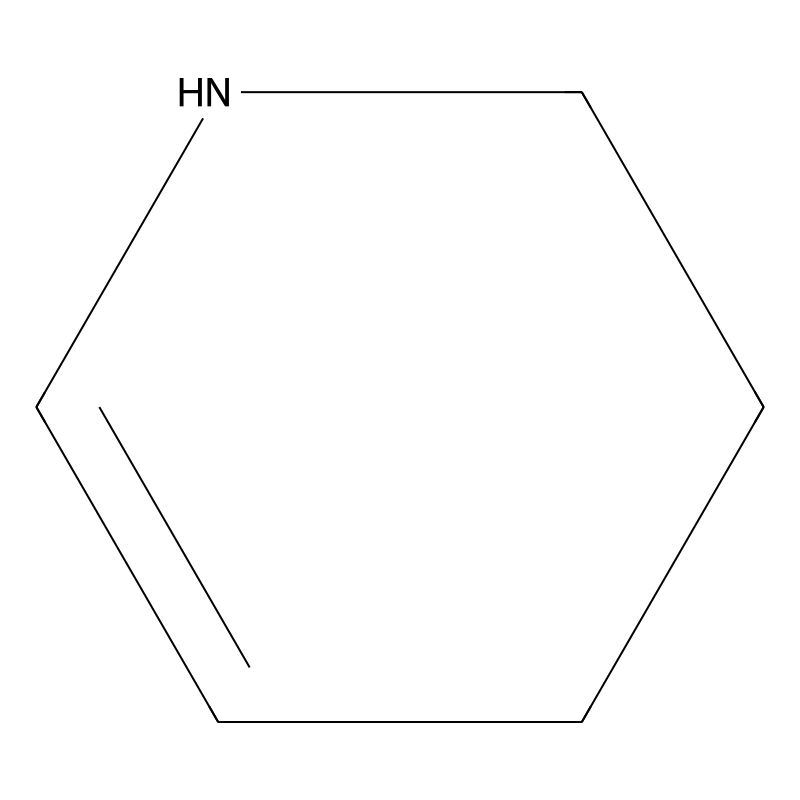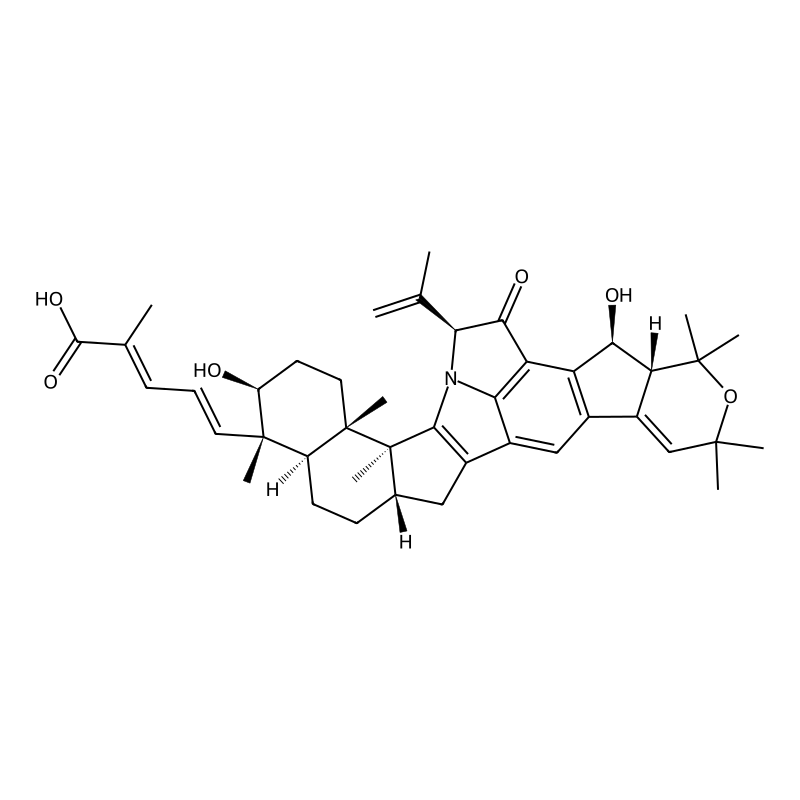Rapamycin
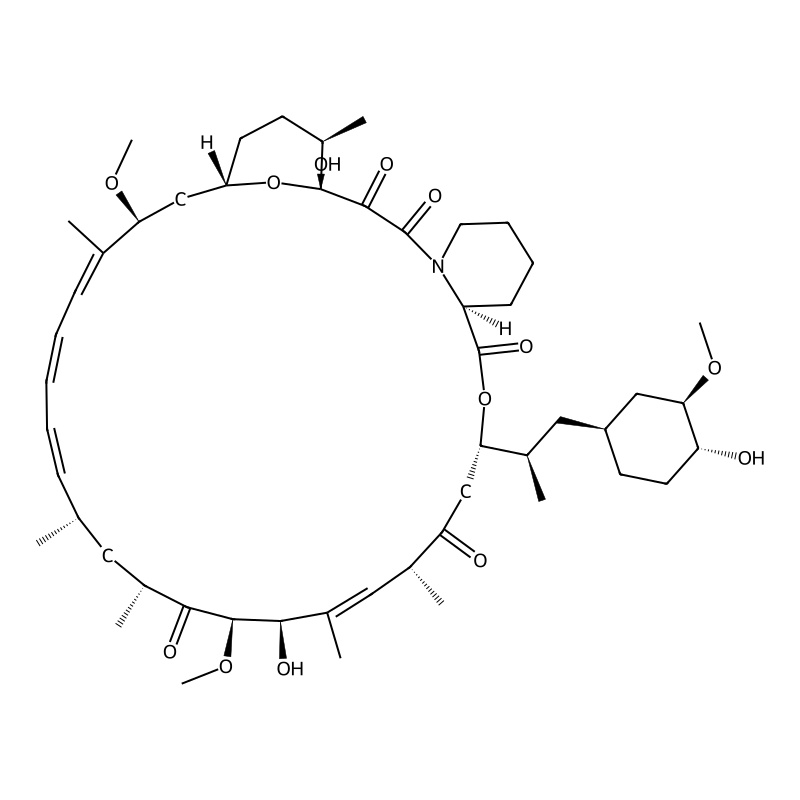
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
In water = 9.9X10-5 mg/L at 25 °C /Estimated/
1.73e-03 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Rapamycin, also known as sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus, found in soil samples from Easter Island. It was first identified in the 1970s as an antifungal antibiotic and has since gained prominence for its immunosuppressive properties, particularly in organ transplantation and cancer therapy. The chemical structure of rapamycin includes a large lactone ring and several functional groups that contribute to its biological activity.
Rapamycin's primary mechanism of action involves inhibiting the mammalian target of rapamycin (mTOR) pathway. mTOR is a protein complex that plays a critical role in regulating cell growth, proliferation, and survival []. By binding to mTOR, rapamycin disrupts its signaling, leading to various cellular effects, including:
- Reduced protein synthesis
- Increased autophagy (cellular recycling process)
- Altered cell cycle progression []
These effects contribute to rapamycin's immunosuppressive properties and potential benefits in aging research.
Cancer Treatment:
- Rapamycin's ability to inhibit the mTOR pathway, which regulates cell growth and proliferation, makes it a potential therapeutic agent for various cancers. Studies have shown efficacy against renal cell carcinoma, certain lymphomas, and other malignancies .
Immunosuppression:
- Rapamycin's immunosuppressive properties are valuable in preventing organ rejection after transplantation. It is used clinically to prevent rejection in kidney transplant patients .
Ageing and Longevity:
- Rapamycin has emerged as a potential candidate for promoting longevity and healthy ageing. Studies in yeast, worms, and mice have shown lifespan extension and delayed onset of age-related diseases . However, further research is needed to confirm its efficacy and safety in humans.
Neurodegenerative Diseases:
- Rapamycin's neuroprotective effects are being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest it may improve cognitive function and protect neurons from damage .
Other Therapeutic Applications:
- Hydrolysis: The lactone ring can undergo hydrolysis under acidic or basic conditions, leading to degradation.
- Oxidative Degradation: Exposure to oxidizing agents can result in the breakdown of the compound, affecting its stability and efficacy .
- Alkylation: Rapamycin can be modified through alkylation reactions, which can lead to derivatives with altered biological activities .
These reactions are crucial for understanding rapamycin's stability and potential modifications for therapeutic applications.
Rapamycin exhibits a range of biological activities:
- Antifungal Properties: It is particularly effective against Candida albicans, with minimum inhibitory concentrations ranging from 0.02 to 0.2 μg/ml .
- Immunosuppression: Rapamycin inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This property makes it valuable in preventing organ transplant rejection and treating certain cancers .
- Antitumor Effects: Research indicates that rapamycin can inhibit tumor growth through its action on mTOR pathways, making it a candidate for cancer therapy .
The synthesis of rapamycin has been extensively studied, with various methods reported:
- Natural Extraction: The original method involved extracting rapamycin from Streptomyces hygroscopicus cultures using organic solvents.
- Total Synthesis: Several total synthesis routes have been developed, including a notable double Stille macrocyclization method that effectively constructs the complex structure of rapamycin .
- Semi-synthetic Approaches: Derivatives like everolimus are synthesized by modifying rapamycin through selective reactions, such as O-alkylation .
These methods highlight the compound's complexity and the ongoing efforts to produce it and its derivatives efficiently.
Rapamycin has diverse applications across several fields:
- Medicine: Primarily used as an immunosuppressant in organ transplantation and as an anticancer agent.
- Research: Serves as a tool for studying cellular processes related to growth control and aging.
- Agriculture: Investigated for potential use as a biopesticide due to its antifungal properties .
Studies on rapamycin interactions reveal significant insights:
- Drug Interactions: Rapamycin may interact with other medications, affecting their metabolism and efficacy. For instance, it can influence cytochrome P450 enzymes involved in drug metabolism.
- Biological Pathways: Research has focused on how rapamycin affects signaling pathways related to cell growth, apoptosis, and metabolism, particularly through its inhibition of mTOR .
These interactions underscore the importance of understanding rapamycin's pharmacodynamics in clinical settings.
Rapamycin is often compared with other compounds that share similar structures or mechanisms of action. Notable similar compounds include:
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Everolimus | Macrolide | Immunosuppressant | More potent mTOR inhibitor |
| Temsirolimus | Macrolide | Anticancer agent | Approved for renal cell carcinoma |
| Pimecrolimus | Macrolide | Topical treatment for eczema | Primarily used in dermatology |
Rapamycin's uniqueness lies in its specific mechanism of action as an mTOR inhibitor, which is distinct from the actions of other similar compounds that may target different pathways or have different therapeutic uses .
Macrocyclic Architecture: Triene Macrolide Framework
Rapamycin belongs to the macrolide class of natural products, characterized by its large macrocyclic lactone ring structure [7]. The compound features a distinctive 31-membered macrocycle that forms the central architectural framework of the molecule [1] [6] [30] [32]. This macrocyclic ring is exceptionally large, comprising 31 atoms that impart significant rigidity to the molecular structure while maintaining essential conformational constraints necessary for biological activity [1].
The macrocyclic framework is biosynthesized through a hybrid type I modular polyketide synthase and nonribosomal peptide synthetase system [6]. The core structure is primed with 4,5-dihydrocyclohex-1-ene-carboxylic acid as a starter unit, which undergoes extensive enzymatic modifications during biosynthesis [4] [6]. The linear polyketide chain is subsequently condensed with pipecolate through peptide synthetase activity, followed by cyclization to form the final macrolide ring structure [6] [4].
A defining characteristic of the rapamycin macrocycle is the presence of a conjugated triene system spanning positions C₁₆ through C₂₁ [30] [31] [33]. This triene system consists of three consecutive double bonds arranged in an all-trans configuration, creating an extended conjugated π-electron system [31]. The triene moiety protrudes from the binding pocket when rapamycin forms complexes with proteins, contributing to the molecule's unique binding properties and biological activity [15] [2].
The macrocyclic ring closure occurs through formation of an amide bond between the terminal carboxyl group and the nitrogen atom of the pipecolate moiety [6] [4]. This cyclization creates a macrolactam linkage that is crucial for maintaining the structural integrity of the molecule [4]. The ester linkages within the macrocycle provide additional stabilization while allowing for controlled flexibility necessary for protein interactions [1].
Functional Group Analysis: Hemiacetal, Pipecolate, and Methoxy Moieties
Rapamycin contains a complex array of functional groups that contribute to its chemical properties and biological activity. The molecule incorporates ester, amide, ketone, hemiacetal, methoxy, and hydroxyl functionalities distributed throughout the macrocyclic framework [1] [9] [11] [13].
Hemiacetal Functionality
A critical structural feature of rapamycin is the hemiacetal linkage located at position C₁₃ [10]. This hemiacetal bridge connects the macrocyclic backbone to a pyranose ring system, forming part of what is known as the FKBP12-binding motif [10]. The hemiacetal functionality is composed of a cyclic structure where an oxygen atom forms a bridge between carbon centers, creating a six-membered heterocyclic ring [10]. This structural element is indispensable for biological activity, as it participates directly in the binding interaction with FK506-binding protein 12 [10].
Pipecolate Moiety
The pipecolate moiety represents another essential structural component of rapamycin [10] [12] [35]. This six-membered saturated nitrogen-containing ring is fused to the macrocycle at the N₇ position [35]. The pipecolate ring is derived biosynthetically from L-lysine through cyclodeamination reactions catalyzed by specific enzymes during rapamycin biosynthesis [4] [10].
Research has demonstrated that the pipecolate ester linkage, in combination with the cyclic hemiacetal moiety, forms the FKBP12-binding domain of rapamycin [10]. This structural motif is shared with related immunosuppressive compounds and is absolutely required for biological activity [10]. The pipecolate ring penetrates deep into the hydrophobic cavity of FKBP12 during binding, where it is surrounded by aromatic amino acid residues including tyrosine, phenylalanine, and tryptophan [35].
Modification studies have shown that alteration of the pipecolate moiety significantly reduces binding affinity to FKBP12 [12]. For example, incorporation of 1,4-thiazane-(3S)-carboxylic acid in place of L-pipecolate results in dramatically weakened FKBP12 binding, with IC₅₀ values approximately 33-fold higher than native rapamycin [12].
Methoxy Groups
Rapamycin contains multiple methoxy substituents strategically positioned throughout the molecule [9] [11] [13]. The most well-characterized methoxy groups are located at positions C₇, C₁₆, and C₃₉ [9] [11] [13]. These O-methyl substituents are installed during the final stages of biosynthesis through the action of S-adenosyl-L-methionine-dependent O-methyltransferases [4].
The C₇ methoxy group has been extensively studied through structure-activity relationship investigations [11] [13]. This allylic methoxy substituent can be replaced with various alternative groups without significantly affecting FKBP12 binding affinity [11]. However, modifications at this position can dramatically influence biological activity, suggesting that the C₇ methoxy group is part of the effector domain that interacts with target proteins [11] [13]. Crystal structure analysis reveals that the C₇ methoxy group remains exposed to solvent in protein complexes and is positioned in close proximity to target proteins in ternary complexes [11].
The C₁₆ methoxy group represents another important structural element [9]. Chemical studies have demonstrated that this methoxy substituent can undergo exchange reactions under specific conditions, allowing for the introduction of alternative alkoxy groups [9]. Replacement of the C₁₆ methoxy with ethoxy, benzyloxy, or isopropoxy moieties results in varying degrees of activity loss, with bulkier substituents causing more pronounced reductions in biological potency [9].
Conformational Dynamics in Solution: Nuclear Magnetic Resonance and X-ray Crystallography Insights
Rapamycin exhibits distinct conformational behavior depending on its physical state, with significant differences observed between solid-state and solution-state structures [3] [14] [18]. These conformational dynamics have been extensively characterized through nuclear magnetic resonance spectroscopy and X-ray crystallography studies.
Solid-State Conformation
X-ray crystallographic analysis reveals that rapamycin adopts a single, well-defined conformation in the solid state [3] [14] [19]. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 34.85(2), b = 13.08(1), c = 12.25(1) Angstroms [19]. In this solid-state conformation, the macrocyclic ring displays a specific three-dimensional arrangement where the cyclohexyl side chain is folded over the 31-membered macrocycle [18] [31].
The triene system in the solid state maintains an all-trans configuration with specific dihedral angles that optimize π-electron delocalization [31]. The pipecolate ring adopts a chair conformation, while the cyclohexyl substituent positions itself above the C₂₅-C₂₇ region of the macrocycle [18] [31]. This solid-state conformation is maintained both in uncomplexed rapamycin crystals and when the molecule is bound to proteins [3] [14].
Solution-State Conformational Equilibrium
Nuclear magnetic resonance studies have revealed that rapamycin exists as a mixture of two distinct conformational isomers in solution [3] [14] [18]. The ratio of these conformers is solvent-dependent, with approximately 9:1 distribution in dimethyl sulfoxide-d₆ and 4:1 in deuterated chloroform [3]. This conformational equilibrium corresponds to an energy difference of approximately 1.3 kilocalories per mole in dimethyl sulfoxide and 0.8 kilocalories per mole in chloroform [3].
Early investigations initially proposed that this conformational isomerism resulted from cis-trans isomerization of the amide bond within the macrocycle, based on analogy to the related compound FK506 [3] [14] [18]. However, recent detailed nuclear magnetic resonance analysis using ¹H-¹⁵N heteronuclear multiple bond correlation spectroscopy has definitively established that both conformers maintain trans amide configurations [3].
Mechanism of Conformational Interconversion
Advanced nuclear magnetic resonance techniques, including rotating frame nuclear Overhauser effect spectroscopy and nuclear Overhauser effect spectroscopy experiments, have elucidated the actual mechanism of conformational interconversion [3]. The conformational exchange occurs through rotation about the ester linkage between N₁ and C₂, rather than amide bond isomerization [3].
The conformational dynamics involve two key structural regions that act as opposing sides of a molecular hinge [3]. The ester bond interconverts between conformations where the C=O bond points outward from the ring to one where this bond vector points inward toward the ring center [3]. Simultaneously, the methoxy group at C₅₁ transitions from lying in the same plane as the macrocyclic ring to pointing behind the ring plane [3].
During this conformational transition, the cyclohexyl side chain moves to a position over the triene system, while the remainder of the macrocycle from C₂ to C₂₃ maintains similar positioning between the two conformational forms [3]. The energy barrier for this conformational interconversion is higher than the thermal energy required for chemical degradation, preventing complete coalescence of the two conformer signals at elevated temperatures [3].
Nuclear Magnetic Resonance Chemical Shift Analysis
Detailed analysis of ¹H and ¹³C nuclear magnetic resonance chemical shifts has provided insights into the electronic environments of specific functional groups [34]. The cyclohexyl ring protons show characteristic chemical shift patterns, with the axial C₄₁ methylene proton appearing as the most upfield signal in the entire spectrum at 0.58 parts per million due to anisotropic shielding effects [18] [34]. The corresponding equatorial proton resonates 1.4 parts per million downfield at 2.08 parts per million [18].
The triene system displays characteristic chemical shifts consistent with extended conjugation, with vinyl protons appearing in the 5.85-6.65 parts per million region [3]. The methoxy groups exhibit distinct chemical shift values depending on their local environments, with the C₇ methoxy appearing around 3.6 parts per million [34].
Physicochemical Properties
Physical Characteristics
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₁H₇₉NO₁₃ | [5] [8] [20] [21] |
| Molecular Weight (g/mol) | 914.17-914.2 | [5] [8] [20] [21] |
| Melting Point (°C) | 183-185 | [21] [26] |
| Appearance | White solid/powder | [20] [21] |
| Optical Rotation [α]D25 | -58.2° (methanol) | [21] |
| Flash Point (°C) | 87 | [21] |
| Vapor Pressure (hPa at 20°C) | 0.56 | [21] |
| Density (g/cm³) | 1.0352 (estimate) | [21] |
| Refractive Index | 1.5280 (estimate) | [21] |
| pKa | 10.40±0.70 (predicted) | [21] |
Solubility Profile
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Very slightly soluble/Insoluble | [21] [23] [26] |
| Dimethyl sulfoxide | 50 millimolar (18.28 mg/mL) | [20] [22] [25] |
| Ethanol | 100 millimolar (2 millimolar) | [20] [22] [23] |
| Methanol | 25 mg/mL | [21] [23] |
| Chloroform | 5 mg/mL | [23] |
| Acetone | Soluble | [21] [23] |
| N,N-Dimethylformamide | Soluble | [21] [23] |
Stability Characteristics
Rapamycin demonstrates remarkable chemical stability under appropriate storage conditions [21] [23] [27]. The compound remains stable for two years when stored at -20°C in solid form [21] [23]. Solution stability varies with solvent choice, with methanol solutions maintaining integrity for one week at 2-8°C without detectable decomposition [23]. Ethanol solutions can be stored at -70°C for up to two months [23].
Purity
Physical Description
Solid
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
log Kow = 4.81 /Estimated/
Application
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H351 (96.36%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (97.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (96.36%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Hyftor is indicated for the treatment of facial angiofibroma associated with tuberous sclerosis complex in adults and paediatric patients aged 6 years and older.
Rapamune is indicated for the prophylaxis of organ rejection in adult patients at low to moderate immunological risk receiving a renal transplant. It is recommended that Rapamune be used initially in combination with ciclosporin microemulsion and corticosteroids for 2 to 3 months. Rapamune may be continued as maintenance therapy with corticosteroids only if ciclosporin microemulsion can be progressively discontinued. , , Rapamune is indicated for the treatment of patients with sporadic lymphangioleiomyomatosis with moderate lung disease or declining lung function. ,
Treatment of tuberous sclerosis complex
Treatment of ornithine transcarbamylase deficiency
Treatment of chronic non-infectious uveitis
Prevention of arteriovenous access dysfunction
Livertox Summary
Drug Classes
Therapeutic Uses
Long-term results after percutaneous coronary intervention in the treatment of chronic total coronary occlusions is hindered by a significant rate of restenosis and reocclusion. In the treatment of relatively simple nonocclusive lesions, sirolimus-eluting stents have shown dramatically reduced restenosis rates compared with bare metal stents, but whether these results are more widely applicable is unknown. ... The use of sirolimus-eluting stents in the treatment of chronic total coronary occlusions is associated with a reduction in the rate of major adverse cardiac events and restenosis compared with bare metal stents.
Chronic renal failure triggered by calcineurin inhibitor (CNI)-based immunosuppression is a common complication after cardiac transplantation. Sirolimus and mycophenolate mofetil (MMF) are 2 newer immunosuppressive agents with no documented nephrotoxic side effects. This case report describes a patient with ongoing chronic renal failure 10 months after cardiac transplantation on cyclosporine-based immunosuppressive therapy. Conversion of the immunosuppressive regimen from cyclosporine to sirolimus and MMF resulted in freedom from acute rejection, excellent cardiac graft function and consistently improved renal function. This case illustrates the beneficial potential of sirolimus and MMF as CNI-free and safe long-term immunosuppression in a patient with chronic renal failure after heart transplantation.
Pharmacology
Sirolimus is a natural macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, with immunosuppressant properties. In cells, sirolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. This results in inhibition of T lymphocyte activation and proliferation that occurs in response to antigenic and cytokine (IL-2, IL-4, and IL-15) stimulation and inhibition of antibody production. (NCI04)
MeSH Pharmacological Classification
ATC Code
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA10 - Sirolimus
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA23 - Sirolimus
Mechanism of Action
Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase.
Pictograms

Health Hazard
Other CAS
Absorption Distribution and Excretion
Following oral administration of [14C] sirolimus in healthy subjects, about 91% of the radioactivity was recovered from feces and only 2.2% of the radioactivity was detected in urine. Some of the metabolites of sirolimus are also detectable in feces and urine.
The mean (± SD) blood-to-plasma ratio of sirolimus was 36 ± 18 L in stable renal allograft patients, indicating that sirolimus is extensively partitioned into formed blood elements. The mean volume of distribution (Vss/F) of sirolimus is 12 ± 8 L/kg.
In adult renal transplant patients with low- to moderate-immunologic risk, oral administration of 2 mg sirolimus led to oral clearance of 173 ± 50 mL/h/kg for oral solution and 139 ± 63 mL/h/kg for oral tablets.
Following administration of /Sirolimus/ Oral Solution, sirolimus is rapidly absorbed, with a mean time-to-peak concentration (t max ) of approximately 1 hour after a single dose in healthy subjects and approximately 2 hours after multiple oral doses in renal transplant recipients. The systemic availability of sirolimus was estimated to be approximately 14% after the administration of /Sirolimus/ Oral Solution. The mean bioavailability of sirolimus after administration of the tablet is about 27% higher relative to the oral solution.
In 22 healthy volunteers receiving Rapamune Oral Solution, a high-fat meal altered the bioavailability characteristics of sirolimus. Compared with fasting, a 34% decrease in the peak blood sirolimus concentration (C max ), a 3.5-fold increase in the time-to-peak concentration (t max ), and a 35% increase in total exposure (AUC) was observed. After administration of Rapamune Tablets and a high-fat meal in 24 healthy volunteers, C max , t max , and AUC showed increases of 65%, 32%, and 23%, respectively.
Absorption: Rapid, from the gastrointestinal tract. Bioavailability is approximately 14%. Rate of absorption is decreased in the presence of a high-fat diet. The rate and extent of absorption is reduced in black patients.
The mean (+/- SD) blood-to-plasma ratio of sirolimus was 36 +/- 17.9 in stable renal allograft recipients, indicating that sirolimus is extensively partitioned into formed blood elements. The mean volume of distribution of sirolimus is 12 +/- 7.52 L/kg. Sirolimus is extensively bound (approximately 92%) to human plasma proteins. In man, the binding of sirolimus was shown mainly to be associated with serum albumin (97%), (alpha) 1 -acid glycoprotein, and lipoproteins.
For more Absorption, Distribution and Excretion (Complete) data for SIROLIMUS (7 total), please visit the HSDB record page.
Metabolism Metabolites
Sirolimus is a substrate for both cytochrome P450 IIIA4 (CYP3A4) and P-glycoprotein. Sirolimus is extensively metabolized by O-demethylation and/or hydroxylation. Seven major metabolites, including hydroxy, demethyl, and hydroxydemethyl, are identifiable in whole blood. Some of these metabolites are also detectable in plasma, fecal, and urine samples. Glucuronide and sulfate conjugates are not present in any of the biologic matrices.
Biotransformation: Hepatic, extensive, by cytochrome p450 3A enzymes. Major metabolites include hydroxysirolimus, demethylsirolimus, and hydroxydemethyl-sirolimus.
... After incubation of sirolimus with human and pig small intestinal microsomes, five metabolites were detected using high performance liquid chromatography/electrospray-mass spectrometry: hydroxy, dihydroxy, trihydroxy, desmethyl and didesmethyl sirolimus. The same metabolites were generated by human liver microsomes and pig small intestinal mucosa in the Ussing chamber. Anti-CYP3A antibodies, as well as the specific CYP3A inhibitors troleandomycin and erythromycin, inhibited small intestinal metabolism of sirolimus, confirming that, as in the liver, CYP3A enzymes are responsible for sirolimus metabolism in the small intestine. ...
Sirolimus has known human metabolites that include 39-O-Desmethylsirolimus, 24-Hydroxy-sirolimus, 12-Hydroxy-sirolimus, 11-Hydroxy-sirolimus, 16-O-Desmethylsirolimus, 46-Hydroxy-sirolimus, and 25-Hydroxy-sirolimus.
Wikipedia
Methylenecyclopropene
FDA Medication Guides
Sirolimus
TABLET;ORAL
SOLUTION;ORAL
PF PRISM CV
08/09/2021
01/02/2020
Drug Warnings
Grapefruit juice may inhibit CYP 3A4 enzymes, leading to decreased metabolism of sirolimus; must not be taken with or used to dilute sirolimus.
Cases of bronchial anastomotic dehiscence, most of which were fatal, have been reported in de novo lung transplant patients who received sirolimus in combination with other immunosuppressants. Because safety and efficacy of sirolimus as immunosuppressive therapy in lung transplant patients have not been established, such use in not recommended by the manufacturer.
Use of sirolimus in combination with other immunosuppressants (i.e., cyclosporine, tacrolimus) has been associated with an increased risk on hepatic artery thrombosis, graft loss, and death in de novo liver transplant recipients. Because safety and efficacy of sirolimus as immunosuppressive therapy in liver transplant patients have not been established, such use is not recommended by the manufacturer.
For more Drug Warnings (Complete) data for SIROLIMUS (27 total), please visit the HSDB record page.
Biological Half Life
The drug has an elimination half life of 57-63 hours in kidney transplant recipients.
Use Classification
Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
General Manufacturing Information
Interactions
/Concurrent use of sirolimus with tacrolimus/ may cause excess mortality, graft loss and hepatic artery thrombosis (HAT) in liver transplant patients, most cases of HAT occured within 30 days post-transplantation.
/Antibiotics such as: rifabutin or rifapentine; and anticonvulsants such as: carbamazepine, phenobarbital, or phenytoin/ may decrease sirolimus concentrations due to cytochrome p450 3A4 (CYP3 A4) isoenzyme induction.
Significant increases in sirolimus clearance occur when administered with rifampin due to CYP3A4 induction by rifampin; an alternative antibacterial agent with less enzyme induction potential should be considered.
For more Interactions (Complete) data for SIROLIMUS (11 total), please visit the HSDB record page.
Dates
"Rapamune- sirolimus solution Rapamune- sirolimus tablet, sugar coated". DailyMed. Archived from the original on 27 November 2021. Retrieved 26 November 2021.
"Fyarro- sirolimus injection, powder, lyophilized, for suspension". DailyMed. Archived from the original on 19 December 2021. Retrieved 19 December 2021.
"Hyftor- sirolimus gel". DailyMed. 28 January 2021. Archived from the original on 24 March 2022. Retrieved 23 March 2022.
"Rapamune EPAR". European Medicines Agency. 17 September 2018. Archived from the original on 13 August 2021. Retrieved 26 November 2021.
Buck ML (2006). "Immunosuppression With Sirolimus After Solid Organ Transplantation in Children". Pediatric Pharmacotherapy. 12 (2). Archived from the original on 18 April 2020. Retrieved 4 April 2022.
"Rapamycin". PubChem Compound. National Center for Biotechnology Information. Archived from the original on 16 August 2016. Retrieved 1 August 2016.
Simamora P, Alvarez JM, Yalkowsky SH (February 2001). "Solubilization of rapamycin". International Journal of Pharmaceutics. 213 (1–2): 25–9. doi:10.1016/s0378-5173(00)00617-7. PMID 11165091.
Vézina C, Kudelski A, Sehgal SN (October 1975). "Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle". The Journal of Antibiotics. 28 (10): 721–6. doi:10.7164/antibiotics.28.721. PMID 1102508.
"Cypher Sirolimus-eluting Coronary Stent". Cypher Stent. Archived from the original on 27 April 2003. Retrieved 1 April 2008.
Mukherjee S, Mukherjee U (1 January 2009). "A comprehensive review of immunosuppression used for liver transplantation". Journal of Transplantation. 2009: 701464. doi:10.1155/2009/701464. PMC 2809333. PMID 20130772.
Qari S, Walters P, Lechtenberg S (21 May 2021). "The Dirty Drug and the Ice Cream Tub". Radiolab. Archived from the original on 25 July 2021. Retrieved 25 July 2021.
Seto B (November 2012). "Rapamycin and mTOR: a serendipitous discovery and implications for breast cancer". Clinical and Translational Medicine. 1 (1): 29. doi:10.1186/2001-1326-1-29. PMC 3561035. PMID 23369283.
Pritchard DI (May 2005). "Sourcing a chemical succession for cyclosporin from parasites and human pathogens". Drug Discovery Today. 10 (10): 688–91. doi:10.1016/S1359-6446(05)03395-7. PMID 15896681.
"Drug Approval Package: Rapamune (Sirolimus) NDA# 021083". U.S. Food and Drug Administration (FDA). Archived from the original on 1 February 2022. Retrieved 1 February 2022.
"Aadi Bioscience Announces FDA Approval of its First Product Fyarro for Patients with Locally Advanced Unresectable or Metastatic Malignant Perivascular Epithelioid Cell Tumor (PEComa)". Aadi Bioscience, Inc. (Press release). 23 November 2021. Archived from the original on 27 November 2021. Retrieved 26 November 2021.
Li JJ, Corey EJ (3 April 2013). Drug Discovery: Practices, Processes, and Perspectives. John Wiley & Sons. ISBN 978-1-118-35446-9. Archived from the original on 19 August 2020. Retrieved 1 August 2016.
Koprowski G (7 February 2012). Nanotechnology in Medicine: Emerging Applications. Momentum Press. ISBN 978-1-60650-250-1. Archived from the original on 30 September 2020. Retrieved 1 August 2016.
"Sirolimus (marketed as Rapamune) Safety". U.S. Food and Drug Administration (FDA). 11 June 2009. Archived from the original on 16 September 2016. Retrieved 1 August 2016.
Wijesinha M, Hirshon JM, Terrin M, Magder L, Brown C, Stafford K, et al. (August 2019). "Survival Associated With Sirolimus Plus Tacrolimus Maintenance Without Induction Therapy Compared With Standard Immunosuppression After Lung Transplant". JAMA Netw Open. 2 (8): e1910297. doi:10.1001/jamanetworkopen.2019.10297. PMC 6716294. PMID 31461151.
Pahon E (28 May 2015). "FDA approves Rapamune to treat LAM, a very rare lung disease". U.S. Food and Drug Administration (FDA). Archived from the original on 14 August 2016. Retrieved 1 August 2016.
Shuchman M (November 2006). "Trading restenosis for thrombosis? New questions about drug-eluting stents". The New England Journal of Medicine. 355 (19): 1949–52. doi:10.1056/NEJMp068234. PMID 17093244.
"Venous Malformation: Treatments". Boston Children's Hospital. Archived from the original on 17 January 2021. Retrieved 22 April 2020.
Dekeuleneer V, Seront E, Van Damme A, Boon LM, Vikkula M (April 2020). "Theranostic Advances in Vascular Malformations". The Journal of Investigative Dermatology. 140 (4): 756–763. doi:10.1016/j.jid.2019.10.001. PMID 32200879.
Lee BB (January 2020). "Sirolimus in the treatment of vascular anomalies". Journal of Vascular Surgery. 71 (1): 328. doi:10.1016/j.jvs.2019.08.246. PMID 31864650.
Triana P, Dore M, Cerezo VN, Cervantes M, Sánchez AV, Ferrero MM, et al. (February 2017). "Sirolimus in the Treatment of Vascular Anomalies". European Journal of Pediatric Surgery. 27 (1): 86–90. doi:10.1055/s-0036-1593383. PMID 27723921.
Balestri R, Neri I, Patrizi A, Angileri L, Ricci L, Magnano M (January 2015). "Analysis of current data on the use of topical rapamycin in the treatment of facial angiofibromas in tuberous sclerosis complex". Journal of the European Academy of Dermatology and Venereology. 29 (1): 14–20. doi:10.1111/jdv.12665. PMID 25174683. S2CID 9967001.
"FDA Approves Nobelpharma's Topical Treatment for Facial Angiofibroma". FDAnews. 7 April 2022. Archived from the original on 1 June 2022. Retrieved 24 May 2022.





